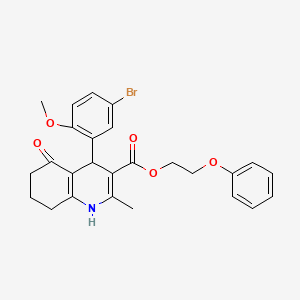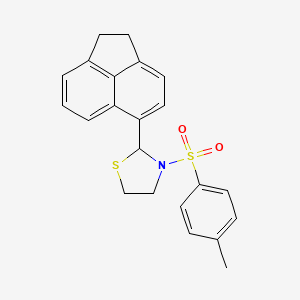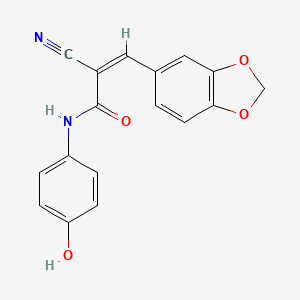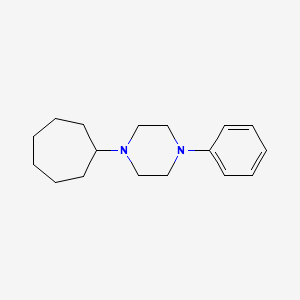![molecular formula C13H20N3O5P B5040320 Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate](/img/structure/B5040320.png)
Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate is an organophosphorus compound with a complex structure that includes a phosphonate group, a phenylcarbamoyl group, and an aminocarbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with appropriate amines and phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include diethyl phosphite, diethyl (aminomethyl)phosphonate, and diethyl (substituted phenyl)phosphonates .
Uniqueness
Diethyl ({[(phenylcarbamoyl)amino]carbamoyl}methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
1-[(2-diethoxyphosphorylacetyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N3O5P/c1-3-20-22(19,21-4-2)10-12(17)15-16-13(18)14-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFBVKHVCKYYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)NNC(=O)NC1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(3,4-dimethoxybenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5040241.png)
![2-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5040251.png)

![ETHYL 1,7-DIMETHYL-3-({[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL)-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5040284.png)

![2-(3,5-dimethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5040299.png)
![(4Z)-4-[[3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5040311.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5040313.png)
![2,4-Dichloro-1-[4-(2,4-dichloronaphthalen-1-yl)oxybutoxy]naphthalene](/img/structure/B5040323.png)

![4-(4-fluorophenyl)-N-(3-methyl-4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide](/img/structure/B5040338.png)



